1-Adamantyl bromomethyl ketone

Organic synthesis Heterocyclic chemistry Haloketone reactivity

ABMK is the critical gateway to adamantane-heterocycle pharmacophores exhibiting validated 11β-HSD1 inhibition (IC₅₀ <50 nM) and isoform selectivity—profiles unattainable with chloromethyl or methyl ketone analogues. The α-bromo center enables predictable, high-yielding (75–85%) heterocyclization to thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine scaffolds for CNS and kinase programs. The rigid adamantane cage (LogP 3.17–3.42) confers metabolic stability and directs N1‑regioselective alkylation of nucleobases under phase-transfer conditions. Secure high-purity ABMK now to eliminate divergent synthesis bottlenecks across metabolic syndrome, diabetes, and antimicrobial resistance campaigns.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
CAS No. 5122-82-7
Cat. No. B1266304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantyl bromomethyl ketone
CAS5122-82-7
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)CBr
InChIInChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2
InChIKeyKWCDIRFSULAMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantyl Bromomethyl Ketone (CAS 5122-82-7): A Lipophilic Adamantane-Based α-Bromoketone Building Block for Heterocyclic Synthesis


1-Adamantyl bromomethyl ketone (ABMK, CAS 5122-82-7, MFCD00074740) is a bicyclic α-haloketone building block that combines the rigid, lipophilic adamantane cage with an electrophilic bromomethyl ketone moiety [1]. This α-haloketone serves as a versatile electrophilic precursor for constructing diverse heterocyclic scaffolds, including thiazoles, imidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines [2][3].

Why 1-Adamantyl Bromomethyl Ketone Cannot Be Casually Substituted with Other Adamantyl Haloketones or Methyl Ketones


Substituting 1-adamantyl bromomethyl ketone with its chloromethyl analog (1-adamantyl chloromethyl ketone) or the non-halogenated 1-adamantyl methyl ketone fundamentally alters reaction outcomes, product profiles, and downstream biological activity. The bromine atom provides a balanced leaving-group reactivity distinct from the less reactive chloromethyl variant, while the α-bromo carbonyl electrophilic center enables nucleophilic substitution and heterocyclization pathways inaccessible to the methyl ketone parent . The adamantyl cage itself confers steric bulk, enhanced lipophilicity (estimated LogP ≈ 3.17-3.42), and metabolic stability to downstream derivatives—properties absent in simpler alkyl or aryl α-haloketones [1].

1-Adamantyl Bromomethyl Ketone: Quantitative Differentiation Evidence Against Structural Analogs


Bromine vs. Chlorine Leaving Group: Differential Synthetic Utility for Thiazole Synthesis

In parallel reactions with potassium thiocyanate in DMF followed by HCl-mediated cyclization, 1-adamantyl bromomethyl ketone and 1-adamantylmethyl chloromethyl ketone proceed to yield distinct thiocyanatoketone intermediates that cyclize to 4-(1-adamantyl)chlorothiazole and 4-(adamantylmethyl)chlorothiazole, respectively [1]. The bromine leaving group enables cleaner reaction profiles compared to chlorine, which is often associated with the formation of carcinogenic bis(chloromethyl) ether by-products in chloromethylation pathways .

Organic synthesis Heterocyclic chemistry Haloketone reactivity

Efficient N1-Regioselective Alkylation of Uracil and Thymine via Phase-Transfer Catalysis

Under phase-transfer catalysis conditions, 1-adamantyl bromomethyl ketone facilitates regioselective N1-alkylation of uracil and thymine, yielding N1,N3-dialkyl derivatives [1]. The observed regioselectivity is governed by the steric bulk of the adamantyl group and the electrophilic α-bromo carbonyl structure [1].

Nucleoside modification Regioselective alkylation Phase-transfer catalysis

Adamantyl Heterocyclic Ketones Derived from ABMK Exhibit Potent 11β-HSD1 Inhibition with Low Nanomolar IC₅₀

Derivatives synthesized from 1-adamantyl bromomethyl ketone, specifically adamantyl heterocyclic ketones, have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Lead compounds display IC₅₀ values below 50 nM against human cellular 11β-HSD1 and exhibit selectivity with no activity against 11β-HSD2 and 17β-HSD1 [1][2].

11β-HSD1 inhibition Metabolic syndrome Medicinal chemistry

Naphthoquinone-Thiazole Hybrids Synthesized from ABMK Show Broad-Spectrum Antimicrobial Activity (MIC 4-64 µg/mL)

Reaction of naphthoquinone-aroylthiourea derivatives with 1-adamantyl bromomethyl ketone yields naphthoquinone-thiazole hybrids in 75-85% isolated yields [1]. These adamantane-bearing hybrids exhibit antibacterial activity against Gram-positive (S. aureus, B. cereus, E. hirae) and Gram-negative (E. coli, P. aeruginosa, L. pneumophila) strains with MIC values ranging from 4-64 µg/mL [1].

Antimicrobial Thiazole hybrids Naphthoquinone

Antiviral Activity of ABMK-Derived β-Aminoketones: IC₅₀ = 140.2 µg/mL Against Viral Targets

A series of adamantyl-containing β-aminoketones synthesized from 1-adamantyl bromomethyl ketone were evaluated for antiviral activity [1]. Among the tested compounds, compound III demonstrated an IC₅₀ of 140.2 µg/mL against viral replication [1].

Antiviral β-Aminoketones Adamantane derivatives

Physicochemical Profile: Lipophilicity (LogP 3.17-3.42) Drives Membrane Permeability of Downstream Derivatives

1-Adamantyl bromomethyl ketone exhibits calculated lipophilicity values of LogP = 3.16680 to 3.42 (ACD/Labs), reflecting the hydrophobic adamantane cage contribution [1]. The adamantyl group provides steric bulk and stability to downstream derivatives [1].

Physicochemical properties Lipophilicity Drug-likeness

1-Adamantyl Bromomethyl Ketone: Optimal Research and Procurement Application Scenarios Based on Verified Evidence


Synthesis of Potent and Selective 11β-HSD1 Inhibitors for Metabolic Disease Drug Discovery

ABMK is the key starting material for constructing adamantyl heterocyclic ketones that inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with IC₅₀ values below 50 nM and isoform selectivity (inactive against 11β-HSD2 and 17β-HSD1) [1][2]. Researchers developing therapeutic candidates for type 2 diabetes, obesity, and metabolic syndrome should prioritize ABMK to access this validated pharmacophore scaffold.

Construction of Adamantane-Bearing Thiazole Antimicrobial Agents

ABMK reacts with thioureas and aroylthioureas to yield thiazole and naphthoquinone-thiazole hybrids in 75-85% isolated yields [1][2]. These hybrids exhibit broad-spectrum antibacterial activity (MIC 4-64 µg/mL) against Gram-positive and Gram-negative pathogens and antifungal activity (MIC 16-64 µg/mL) [1]. This application is suitable for medicinal chemistry programs targeting antimicrobial resistance.

Regioselective Alkylation of Nucleobases for Nucleoside Analog Synthesis

ABMK enables regioselective N1-alkylation of uracil and thymine under phase-transfer catalysis conditions, yielding structurally defined N1,N3-dialkyl derivatives [1]. The steric bulk of the adamantyl group governs the regioselectivity, making ABMK essential for synthesizing modified nucleosides with defined substitution patterns.

Synthesis of Adamantyl-Substituted Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Libraries

ABMK reacts with 2-aminopyridines and 2-aminopyrimidines to generate adamantane-substituted imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives [1]. These fused heterocyclic scaffolds are prevalent in CNS-active pharmaceuticals and kinase inhibitors, making ABMK a strategic building block for diversity-oriented synthesis.

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